Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 4-methoxyphenyl group at position 2, a 3-methylbut-2-en-1-yl (prenyl) ether at position 5, and an ethyl carboxylate ester at position 2. Its molecular formula is C₂₃H₂₂O₅, with a molecular weight of 378.42 g/mol. The prenyloxy group at position 5 and the methoxyphenyl moiety at position 2 contribute to its steric and electronic properties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-26-23(24)21-19-14-18(27-13-12-15(2)3)10-11-20(19)28-22(21)16-6-8-17(25-4)9-7-16/h6-12,14H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNWSPXMDUBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, with the CAS number 384365-31-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 380.434 g/mol. Its physical properties include a density of 1.1 g/cm³ and a boiling point of approximately 530.4 °C at 760 mmHg . The compound features a benzofuran core, which is known for its diverse biological activities.
Biological Activity Overview
Benzofuran derivatives have been recognized for their wide range of therapeutic potentials, including:
- Anticancer : Several studies indicate that benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory : These compounds often demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial : Benzofurans show activity against both bacterial and fungal pathogens.
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives. For example, a study focused on various substituted benzofurans demonstrated notable inhibition rates against different cancer types:
| Cancer Type | Inhibition Rate (%) at 10 μM |
|---|---|
| Leukemia (K-562) | 56.84 |
| Non-small Cell Lung Cancer (NCI-H460) | 80.92 |
| Colon Cancer (HCT-116) | 72.14 |
| Ovarian Cancer (OVCAR-4) | 56.45 |
These results suggest that the introduction of specific substituents can enhance the anticancer efficacy of benzofuran derivatives .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Studies indicate that the ester group at the C-2 position is vital for cytotoxic activity. Furthermore, modifications to the aromatic rings can significantly affect the compound's potency .
Case Studies and Research Findings
- Synthetic Studies : Various synthetic routes have been explored to optimize the yield and bioactivity of benzofuran derivatives. Microwave-assisted synthesis has been particularly effective in producing compounds with enhanced anticancer properties .
- In Vitro Studies : In vitro assays conducted on human cancer cell lines have shown that compounds similar to this compound exhibit significant growth inhibition, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Recent studies have indicated that derivatives of benzofuran, including ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate, exhibit promising antitumor properties. Research published in various pharmacological journals has shown that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values obtained were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .
Case Study:
A recent screening of several benzofuran derivatives highlighted this compound as particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Table: Synthetic Routes Involving this compound
Comparison with Similar Compounds
Electronic Effects
- The 4-methoxyphenyl group at position 2 in the target compound donates electron density via resonance, stabilizing the benzofuran core.
- The prenyloxy substituent (3-methylbut-2-en-1-yloxy) in the target compound provides moderate electron-donating character, whereas acyloxy groups (Entry 3) are electron-withdrawing, which may influence charge distribution in the aromatic system.
Steric and Solubility Considerations
Reactivity and Stability
- Acyloxy derivatives (Entry 3) are prone to hydrolysis under physiological conditions, limiting their utility in drug design. In contrast, ether-linked substituents (e.g., prenyloxy) exhibit greater metabolic stability.
- Brominated analogues (Entry 4) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s lack of halogens limits its use in such synthetic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
